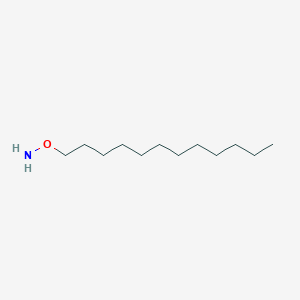
6-chloro-N-cyclobutyl-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-cyclobutyl-3-nitropyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom, a nitro group, and a cyclobutylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclobutyl-3-nitropyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of 6-chloro-3-nitropyridin-2-amine with cyclobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide or chloroform, with the addition of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction controls are essential to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-cyclobutyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-chloro-N-cyclobutyl-3-nitropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor for various enzymes and receptors, making it a candidate for drug development.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 6-chloro-N-cyclobutyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-nitropyridin-2-amine: Lacks the cyclobutylamine group but shares the chlorine and nitro substitutions.
6-chloro-4-methyl-3-nitropyridin-2-amine: Similar structure with a methyl group instead of the cyclobutylamine group.
6-chloro-5-methyl-3-nitropyridin-2-amine: Another similar compound with a methyl group at a different position.
Uniqueness
6-chloro-N-cyclobutyl-3-nitropyridin-2-amine is unique due to the presence of the cyclobutylamine group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C9H10ClN3O2 |
|---|---|
Peso molecular |
227.65 g/mol |
Nombre IUPAC |
6-chloro-N-cyclobutyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C9H10ClN3O2/c10-8-5-4-7(13(14)15)9(12-8)11-6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
Clave InChI |
CQURSKMDFXUCOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)NC2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


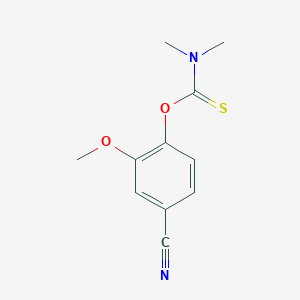
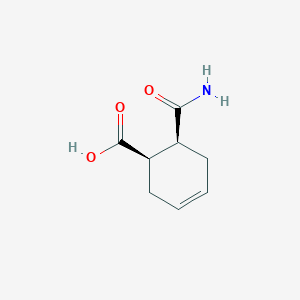

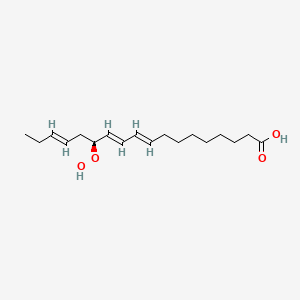


![[4-(3,5-Dimethoxyphenyl)-1-(oxolan-2-yl)imidazol-2-yl]methanol](/img/structure/B13899593.png)
![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)
![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)

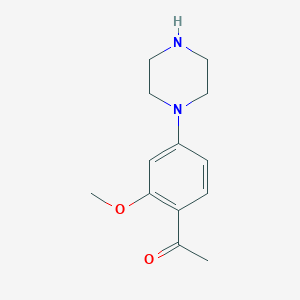
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
